4-Thiomorpholinopiperidine-1-carboximidamide
Description
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Properties
IUPAC Name |
4-thiomorpholin-4-ylpiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c11-10(12)14-3-1-9(2-4-14)13-5-7-15-8-6-13/h9H,1-8H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELOAHXYBQWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-Thiomorpholinopiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways. This compound also affects gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that are essential for cell proliferation and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effectiveness.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression.
Biological Activity
4-Thiomorpholinopiperidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a thiomorpholine substituent and a carboximidamide functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄N₄OS
- CAS Number : 2097991-52-9
The presence of the thiomorpholine moiety is crucial for its interaction with biological targets, enhancing its solubility and reactivity.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. A study conducted by Arora et al. (2022) demonstrated its potent antiproliferative effects against various cancer cell lines, including those overexpressing specific oncogenes. The compound was evaluated using the MTT assay, revealing IC₅₀ values significantly lower than standard chemotherapeutic agents.
| Compound | Cell Line | IC₅₀ (µM) | Control (Staurosporine) IC₅₀ (µM) |
|---|---|---|---|
| VIc | LOX-IMVI | 1.05 | 7.10 |
| VIf | LOX-IMVI | 1.10 | 7.10 |
| VIk | LOX-IMVI | 1.40 | 7.10 |
These results suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting BRAF and EGFR pathways .
The mechanism of action for this compound involves its ability to bind to specific molecular targets within cancer cells, such as receptors and enzymes involved in proliferation and survival pathways. The compound's structural features facilitate interactions that can disrupt these pathways, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| E. faecalis | 100 | 25 |
| S. aureus | 200 | 30 |
These findings indicate potential for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity
A detailed investigation into the cytotoxic effects of this compound was conducted on melanoma cell lines exhibiting BRAF mutations. The study involved treating cells with varying concentrations of the compound and assessing cell viability through the MTT assay. Results indicated that the compound significantly reduced cell viability at lower concentrations compared to traditional therapies.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that while the compound had lower antibacterial activity than established antibiotics, it exhibited synergistic effects when combined with certain drugs, enhancing overall efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
